

An In-depth Technical Guide to 3-Phenylpropiolonitrile

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Compound of Interest

Compound Name: 3-Phenylpropiolonitrile

Cat. No.: B1195722

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This technical guide provides a comprehensive overview of **3-Phenylpropiolonitrile** (CAS No. 935-02-4), a versatile organic compound with potential applications in chemical synthesis and research. This document collates its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities.

Core Properties and Data

3-Phenylpropiolonitrile, also known as Phenylpropiolonitrile or Cyanophenylacetylene, is a nitrile derivative of phenylacetylene.^[1] Its core physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	935-02-4	[1]
Molecular Formula	C ₉ H ₅ N	[1]
Molecular Weight	127.14 g/mol	[1]
Appearance	Off-white crystals	
Melting Point	38-40 °C	[1]
Boiling Point	73-74 °C @ 3 Torr	[1]
Density	1.1 ± 0.1 g/cm ³	[1]
Solubility	Soluble in DMSO	
Flash Point	87.6 ± 16.5 °C	[1]
Refractive Index	1.577	[1]

Synthesis of 3-Phenylpropionitrile

Several synthetic routes to **3-Phenylpropionitrile** have been reported. Two prominent methods are detailed below.

Method 1: Zinc-Mediated Cyanation of Phenylacetylene Bromide

This method involves the in-situ formation of an alkynyl zinc reagent from (Bromoethynyl)benzene, which then undergoes electrophilic cyanation.

Experimental Protocol:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add zinc dust (1.5 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI).
- **Solvent and Reactant Addition:** Add anhydrous tetrahydrofuran (THF) to the flask, followed by the dropwise addition of a solution of (Bromoethynyl)benzene (1.0 eq) in THF.

- **Formation of Alkynyl Zinc Reagent:** Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour to facilitate the formation of the alkynyl zinc reagent.
- **Cyanation:** To the resulting mixture, add a solution of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 eq) in THF dropwise at 0 °C.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure **3-Phenylpropiolonitrile**.

Method 2: Copper-Catalyzed Cyanation of Phenylacetylene Bromide

This protocol utilizes a copper(I) cyanide-mediated cyanation of (Bromoethynyl)benzene.

Experimental Protocol:

- **Reaction Setup:** In a Schlenk flask under an inert atmosphere, combine copper(I) cyanide (1.2 eq), potassium iodide (catalytic amount), and (Bromoethynyl)benzene (1.0 eq).
- **Solvent Addition:** Add anhydrous dimethyl sulfoxide (DMSO) to the flask.
- **Reaction Conditions:** Heat the reaction mixture to 60 °C and stir for 24 hours.
- **Work-up:** After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate and extract with ethyl acetate (3 x 50 mL).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The residue can be purified by flash chromatography on silica gel to yield **3-Phenylpropiolonitrile**.

Purification and Analysis

Purification

Recrystallization: Crude **3-Phenylpropiolonitrile** can be purified by recrystallization. A suitable solvent system is a mixture of hexane and ethyl acetate.

Experimental Protocol:

- Dissolve the crude solid in a minimal amount of hot ethyl acetate.
- Slowly add hot hexane until the solution becomes slightly turbid.
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Column Chromatography: For higher purity, column chromatography on silica gel is effective. A gradient elution with a hexane/ethyl acetate solvent system typically provides good separation from impurities.

Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of **3-Phenylpropiolonitrile** can be confirmed by ^1H and ^{13}C NMR spectroscopy.

- ^1H NMR (CDCl_3 , 400 MHz): δ 7.55-7.35 (m, 5H, Ar-H).
- ^{13}C NMR (CDCl_3 , 100 MHz): δ 133.0, 131.2, 128.8, 118.5 (Ar-C), 105.5 ($\text{C}\equiv\text{N}$), 82.1, 63.2 ($\text{C}\equiv\text{C}$).

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present.

- IR (KBr, cm^{-1}): \sim 2260 ($\text{C}\equiv\text{N}$ stretching), \sim 2220 ($\text{C}\equiv\text{C}$ stretching), \sim 3060 (aromatic C-H stretching).

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern.

- GC-MS (EI): m/z (%) = 127 (M^+ , 100), 101 ($M^+ - CN$, 25), 75 (C_6H_3 , 30).

Biological Activity

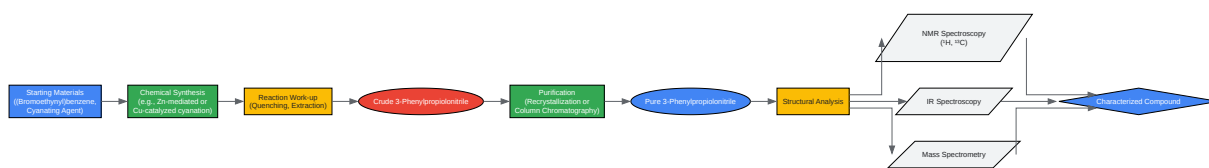
The biological activity of **3-Phenylpropionitrile** has not been extensively studied. However, the nitrile functional group is present in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of activities including antimicrobial, herbicidal, and enzyme inhibitory properties.

The related compound, 3-phenylpropionic acid, has demonstrated antimicrobial activity against various bacteria and fungi.[2] While this does not directly imply similar activity for **3-Phenylpropionitrile**, it suggests a potential area for investigation.

Further research is required to elucidate the specific biological effects and potential mechanisms of action of **3-Phenylpropionitrile**. In silico studies, such as molecular docking, could be employed to predict potential biological targets. In vitro assays, including cytotoxicity, antimicrobial, and enzyme inhibition studies, would be necessary to experimentally validate any predicted activities.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of **3-Phenylpropionitrile**.



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Caption: Workflow for the synthesis and analysis of **3-Phenylpropionitrile**.

This guide serves as a foundational resource for professionals engaged in research and development involving **3-Phenylpropionitrile**. Further investigations are encouraged to fully explore its synthetic utility and biological potential.

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References

- 1. 3-Phenyl-2-propynenitrile | C₉H₅N | CID 96382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological activity of phenylpropionic acid isolated from a terrestrial Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
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